
(R)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 3 and 5 positions, respectively.
Amine Introduction: The ethan-1-amine backbone is then introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the phenyl ring.
Industrial Production Methods: Industrial production of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine may involve large-scale bromination and chlorination reactions followed by purification steps to ensure the desired enantiomer is obtained. The use of chiral catalysts or resolution techniques may be employed to achieve the ®-configuration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the bromine or chlorine substituents.
Substitution: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of halogenated amines with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance binding affinity to specific targets, influencing biological pathways and cellular responses.
Comparison with Similar Compounds
(S)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(3-Bromo-5-fluorophenyl)ethan-1-amine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The presence of both bromine and chlorine atoms also distinguishes it from other halogenated phenylamines.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
NFCJCVKOQVGOHP-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



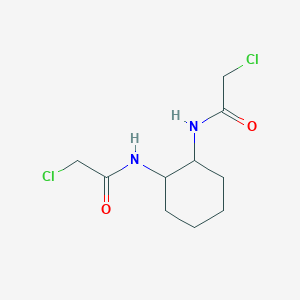
![6-[5-[[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288370.png)
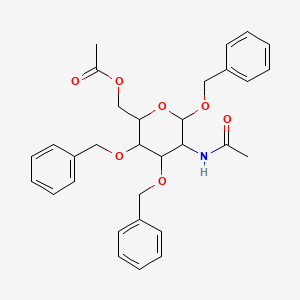
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288383.png)

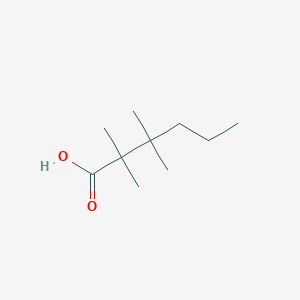
![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![(15S,19S)-3,4,5,6-Tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid](/img/structure/B12288410.png)
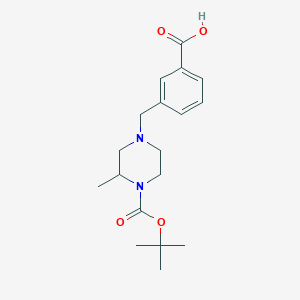
![2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288420.png)
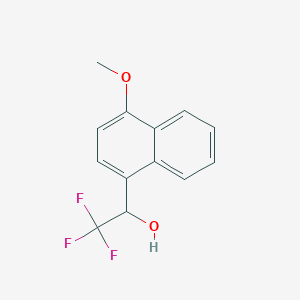
![9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12288428.png)
![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)
